N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE
Description
Properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6S/c17-13(11-4-6-20-10-11)3-5-16-23(18,19)12-1-2-14-15(9-12)22-8-7-21-14/h1-2,4,6,9-10,13,16-17H,3,5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERYYJHIGPSBSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC(C3=COC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Formation of the Benzodioxine Moiety: This involves the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.
Sulfonamide Formation: The final step involves the reaction of the hydroxylated furan and benzodioxine intermediate with sulfonyl chlorides in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The sulfonamide group can be reduced to amines under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the benzodioxine ring, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Halogenated benzodioxine derivatives.
Scientific Research Applications
Therapeutic Applications
1.1 Antidiabetic Potential
Research indicates that compounds similar to N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE exhibit notable inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can help manage blood glucose levels in diabetic patients, making the compound a candidate for antidiabetic therapies.
1.2 Neuroprotective Effects
The compound has shown promise in neurodegenerative disease models due to its potential to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By preventing acetylcholine degradation, this compound may enhance cholinergic signaling and provide neuroprotective effects, which could be beneficial in conditions like Alzheimer's disease.
1.3 Antioxidant Properties
This compound has demonstrated antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various chronic diseases, including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals could make it a valuable addition to therapeutic strategies aimed at reducing oxidative damage.
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps that leverage established organic synthesis techniques. The sulfonamide group can undergo nucleophilic substitution reactions and condensation reactions with electrophiles to form derivatives with enhanced biological activity.
Table 1: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-Hydroxypropyl)-2,3-dihydrobenzo[1,4]dioxin | Hydroxypropyl group | Moderate α-glucosidase inhibition |
| 4-Methylbenzenesulfonamide | Sulfonamide group | Antimicrobial properties |
| 5-Furan-2-carboxylic acid | Furan ring | Antioxidant activity |
This table illustrates how the structural features of related compounds correlate with their biological activities. Notably, the dual functional groups of this compound confer unique properties that are not fully replicated by similar compounds.
Future Research Directions
Ongoing research is necessary to further explore the therapeutic potential of this compound. Key areas for future studies include:
- In vivo Studies: Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of the compound.
- Mechanistic Studies: Investigating the molecular mechanisms underlying its biological activities.
- Clinical Trials: Assessing safety and efficacy in human subjects for potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE involves its interaction with specific molecular targets:
Antibacterial Activity: It inhibits bacterial enzymes critical for cell wall synthesis.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation.
Comparison with Similar Compounds
Key Observations:
Core Structure Influence: The 2,3-dihydro-1,4-benzodioxine core (target compound) is electronically distinct from benzoxazine (oxygen vs. nitrogen in the heterocycle), which may alter binding affinity and metabolic stability. Thiazole-based compounds () lack the benzodioxine scaffold but share sulfonamide groups, indicating this moiety’s versatility across diverse scaffolds .
Role of Sulfonamide :
- The sulfonamide group is a critical pharmacophore in multiple compounds (target, LIX, thiazol-imines), facilitating hydrogen bonding and electrostatic interactions with receptors. For example, in , sulfonamide-containing thiazol-imines demonstrated high angiotensin II receptor affinity, comparable to valsartan .
Furan’s electron-rich nature may also enhance π-π stacking in target binding . In contrast, the pyrimidine group in LIX () likely contributes to kinase or receptor selectivity, a feature absent in the target compound .
Pharmacological and Computational Insights
- Immunomodulatory Potential: The [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol scaffold () was identified as a high-potency PD-1/PD-L1 inhibitor using graph neural networks (EGNN model). This suggests that the benzodioxine core, when paired with appropriate substituents, may disrupt protein-protein interactions in immune checkpoints .
- However, this group could also mitigate toxicity by facilitating renal excretion .
- Docking Studies : While direct data for the target compound are unavailable, highlights that sulfonamide-containing ligands form stable complexes with angiotensin II receptors via hydrogen bonds and electrostatic interactions. This supports the hypothesis that the target’s sulfonamide group enhances target engagement .
Biological Activity
N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C14H16N2O4S
- Molecular Weight : 304.35 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antioxidant Activity : The furan moiety contributes to its ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, which could affect drug metabolism and efficacy.
- Cellular Signaling Modulation : It has been shown to influence signaling pathways related to inflammation and cell survival.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
These findings indicate that the compound is more effective against multi-drug resistant cell lines, suggesting a potential role in overcoming drug resistance.
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties. Its effectiveness against specific bacterial strains was evaluated using standard agar diffusion methods. Results showed significant inhibition zones, particularly against Gram-positive bacteria.
Case Study 1: Antioxidant Efficacy
A study investigated the antioxidant potential of this compound in a model of oxidative stress induced by hydrogen peroxide in human fibroblasts. The results indicated a dose-dependent reduction in oxidative markers and an increase in cell viability compared to untreated controls.
Case Study 2: Anti-inflammatory Effects
In vivo experiments were conducted to assess the anti-inflammatory effects of the compound in a rodent model of acute inflammation induced by carrageenan. The treatment group showed a significant reduction in paw edema compared to the control group, highlighting its potential as an anti-inflammatory agent.
Q & A
Basic: What are the optimal reaction conditions for synthesizing N-[3-(furan-3-yl)-3-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?
Answer:
The synthesis typically involves a multi-step process, including sulfonamide coupling and hydroxylation. Key parameters include:
- Temperature: Controlled between room temperature and reflux (e.g., 25–120°C) to balance reaction rate and side-product formation.
- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance nucleophilic substitution efficiency.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) ensures high purity (>95%) .
Basic: Which spectroscopic and analytical methods are critical for confirming the compound’s structural integrity?
Answer:
A combination of techniques is required:
- NMR Spectroscopy: ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies proton environments (e.g., furan C-H at δ 6.2–7.4 ppm) and confirms sulfonamide linkage.
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z).
- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks in crystalline form .
Basic: How can researchers assess the compound’s initial bioactivity in antimicrobial or anticancer studies?
Answer:
- In vitro assays:
- Antimicrobial: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
- Controls: Include reference drugs (e.g., ciprofloxacin for antimicrobial, doxorubicin for anticancer) to benchmark activity .
Advanced: How can computational methods optimize the design of derivatives with enhanced bioactivity?
Answer:
- Quantum Chemical Calculations: Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites.
- Molecular Docking: Simulates binding interactions with target proteins (e.g., DNA gyrase for antimicrobial activity).
- Reaction Path Search Algorithms: Narrow experimental conditions by pre-screening feasible reaction pathways .
Advanced: How to resolve contradictions in bioactivity data across different experimental models?
Answer:
- Comparative Assays: Replicate studies under standardized conditions (e.g., pH, temperature, cell passage number).
- Structural Analysis: Use HPLC-MS to rule out degradation products.
- Target-Specific Profiling: Validate mechanism via enzyme inhibition assays (e.g., β-lactamase for antimicrobial activity) to isolate confounding factors .
Advanced: What strategies improve the compound’s aqueous solubility for in vivo studies?
Answer:
- Co-solvent Systems: Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance dissolution without cytotoxicity.
- Salt Formation: React with sodium bicarbonate to generate a sulfonate salt.
- Structural Modification: Introduce hydrophilic groups (e.g., -OH, -COOH) at the propyl or benzodioxine moiety .
Advanced: How to analyze reaction intermediates and byproducts during synthesis?
Answer:
- In-situ Monitoring: Use FT-IR or Raman spectroscopy to track functional group transformations (e.g., sulfonamide bond formation).
- LC-MS/MS: Identify transient intermediates (e.g., hydroxylated furan derivatives) with high sensitivity.
- Isolation Techniques: Centrifugal partition chromatography (CPC) separates polar byproducts for structural elucidation .
Advanced: What methodologies validate the compound’s stability under physiological conditions?
Answer:
- Forced Degradation Studies: Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C.
- Kinetic Analysis: Monitor degradation rates via HPLC-UV and derive Arrhenius plots for shelf-life prediction.
- Metabolite Profiling: Incubate with liver microsomes (e.g., human CYP450 enzymes) to identify metabolic pathways .
Advanced: How to establish structure-activity relationships (SAR) for this compound?
Answer:
- Analog Synthesis: Modify substituents (e.g., benzodioxine to benzofuran, furan to thiophene) and test bioactivity.
- 3D-QSAR Models: Use Comparative Molecular Field Analysis (CoMFA) to correlate steric/electronic features with activity.
- Free-Wilson Analysis: Quantify contributions of individual functional groups to biological potency .
Advanced: What experimental designs minimize environmental impact during large-scale synthesis?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
